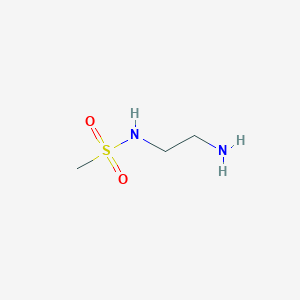

N-(2-Aminoethyl)methanesulfonamide

Description

BenchChem offers high-quality N-(2-Aminoethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-8(6,7)5-3-2-4/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDZDXVTDCMNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336442 | |

| Record name | N-(2-Aminoethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83019-89-0 | |

| Record name | N-(2-Aminoethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)methanesulfonamide Hydrochloride

Abstract

N-(2-Aminoethyl)methanesulfonamide hydrochloride is a valuable chemical intermediate used in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its structure combines a flexible ethylamine backbone with a stable methanesulfonamide moiety, making it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this compound, starting from readily available precursors. We will delve into the mechanistic underpinnings of the key reaction, provide a detailed, step-by-step laboratory protocol, and discuss essential aspects of purification, characterization, and safety. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this synthesis.

Introduction and Synthetic Strategy

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of pharmaceuticals. The most classical and direct approach for constructing a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3][4] This method is robust, generally high-yielding, and proceeds through a well-understood nucleophilic substitution mechanism at the sulfur center.

For the synthesis of N-(2-Aminoethyl)methanesulfonamide hydrochloride, a key strategic challenge is the presence of two nucleophilic amino groups in the starting material, ethylenediamine. A direct reaction of ethylenediamine with methanesulfonyl chloride would likely lead to a mixture of mono-sulfonated, di-sulfonated, and polymeric byproducts. To achieve selective mono-sulfonylation, one of the amino groups must be temporarily protected. A common and efficient protecting group for this purpose is the acetyl group.

The overall synthetic strategy, therefore, involves three main stages:

-

Protection: Selective mono-N-acetylation of ethylenediamine.

-

Sulfonylation: Reaction of the protected mono-N-acetylethylenediamine with methanesulfonyl chloride.

-

Deprotection: Acid-catalyzed hydrolysis of the acetyl group to liberate the free amine, which is isolated as its hydrochloride salt.

This approach ensures high selectivity and leads to the desired product in good yield and purity.

Reaction Scheme and Mechanism

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow for N-(2-Aminoethyl)methanesulfonamide hydrochloride.

Mechanistic Insight: The Sulfonylation Step

The core bond-forming reaction is the nucleophilic attack of the primary amine of mono-N-acetylethylenediamine on the highly electrophilic sulfur atom of methanesulfonyl chloride.[4] Methanesulfonyl chloride is a potent electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur.[5]

The reaction proceeds as follows:

-

The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom of methanesulfonyl chloride.

-

This forms a transient, tetrahedral intermediate.

-

The intermediate collapses, expelling the chloride ion as a good leaving group.

-

A proton is lost from the nitrogen atom, neutralized by a base (in this case, triethylamine), to yield the stable sulfonamide.

The use of a non-nucleophilic base like triethylamine (TEA) is crucial. It serves to quench the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[6]

Detailed Experimental Protocol

This protocol is adapted from a known procedure and provides a reliable method for laboratory-scale synthesis.[7]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| mono-N-Acetylethylenediamine | C₄H₁₀N₂O | 102.14 | 15.0 g | Starting material |

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 16.8 g (11.35 mL) | Highly toxic and corrosive[8][9] |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 15.0 mL | Base, use dry |

| Chloroform (dry) | CHCl₃ | 119.38 | 50 mL | Solvent, use anhydrous |

| Methanol | CH₃OH | 32.04 | 100 mL | Solvent for deprotection |

| Concentrated HCl | HCl | 36.46 | 50 mL | For deprotection/salt formation |

| Water (Deionized) | H₂O | 18.02 | 150 mL | For extraction |

Step-by-Step Procedure

Part A: Sulfonylation

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve mono-N-acetylethylenediamine (15 g) and triethylamine (15 mL) in dry chloroform (25 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reaction and minimize side products.

-

Reagent Addition: Prepare a solution of methanesulfonyl chloride (16.8 g) in dry chloroform (25 mL) and place it in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the solution to warm to ambient temperature. Stir the reaction mixture for 60 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract it with water (3 x 50 mL).

-

Isolation of Intermediate: Combine the aqueous fractions, wash once with a small portion of chloroform, and then separate the layers. Evaporate the aqueous fraction in vacuo using a rotary evaporator to obtain the crude N-(2-acetamidoethyl)methanesulfonamide as a residue.

Part B: Deprotection and Salt Formation

-

Hydrolysis Setup: Transfer the crude residue from the previous step into a round-bottom flask. Add methanol (100 mL) and concentrated hydrochloric acid (50 mL).

-

Reflux: Heat the mixture to reflux and maintain it for 12 hours. This step hydrolyzes the acetyl protecting group.

-

Solvent Removal: After the reflux period, cool the mixture and evaporate the solvent in vacuo.

-

Purification: Treat the resulting residue with hot methanol and stir. The desired product will dissolve while some insoluble solids (primarily triethylamine hydrochloride) may remain. Filter off the insoluble material and discard it.[7]

-

Final Isolation: Evaporate the methanol filtrate in vacuo. The remaining residue is N-(2-Aminoethyl)methanesulfonamide hydrochloride, often obtained as a semi-solid.[7] Further purification can be achieved by trituration with a solvent like chloroform or diethyl ether to induce solidification and remove any remaining impurities.

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation. Key ¹H NMR signals would include triplets for the two methylene (-CH₂-) groups of the ethylenediamine backbone and a singlet for the methyl (-CH₃) group of the methanesulfonyl moiety.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expect strong absorptions for the S=O stretches (around 1320 and 1150 cm⁻¹), N-H stretches (around 3200-3400 cm⁻¹), and N-H bend (around 1600 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₃H₁₀N₂O₂S, M.W. = 138.19 g/mol ).

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

Safety and Handling Precautions

-

Methanesulfonyl Chloride: This reagent is highly toxic, corrosive, and a lachrymator.[8][9] It reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Chloroform: A suspected carcinogen and toxic. Avoid inhalation and skin contact.

-

Triethylamine: Flammable liquid with a strong odor. Handle in a fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Sulfonylation | Incomplete reaction; moisture in reagents/glassware; insufficient base. | Extend reaction time; ensure all reagents and solvents are anhydrous; use a slight excess of triethylamine. |

| Di-sulfonylation Product | Reaction temperature too high during MsCl addition. | Maintain strict temperature control (0-5 °C) during the dropwise addition of methanesulfonyl chloride. |

| Incomplete Deprotection | Insufficient reflux time or acid concentration. | Extend the reflux time for the hydrolysis step; ensure concentrated HCl is used. |

| Product is an Oil/Gummy Solid | Presence of impurities (e.g., residual triethylamine hydrochloride). | Triturate the crude product with a non-polar solvent (e.g., diethyl ether, chloroform) to induce crystallization/solidification. Recrystallization from a suitable solvent system (e.g., methanol/ether) may also be effective.[10] |

Conclusion

The synthesis of N-(2-Aminoethyl)methanesulfonamide hydrochloride via the protection-sulfonylation-deprotection sequence is a robust and well-established method. By carefully controlling reaction conditions, particularly temperature during the addition of methanesulfonyl chloride, and by employing anhydrous reagents, this versatile building block can be prepared efficiently in a laboratory setting. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. The protocol and insights provided in this guide offer a solid foundation for researchers requiring this important chemical intermediate for their work in drug discovery and development.

References

- Vertex AI Search. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.

- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.

- ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.

- JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate thereof.

- Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.

- Chem-Impex. (n.d.). N-(2-Aminoethyl)Methanesulfonamide Hydrochloride.

- Common Organic Chemistry. (n.d.). Methanesulfonyl Chloride.

- PrepChem.com. (n.d.). Synthesis of N-monomethanesulphonylethylene diamine, hydrochloride.

- BenchChem. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations.

- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Methanesulfonyl Chloride [commonorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 10. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-(2-Aminoethyl)methanesulfonamide: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Simple Scaffold

N-(2-Aminoethyl)methanesulfonamide is a deceptively simple molecule that serves as a crucial and versatile building block in the complex world of synthetic organic chemistry and drug discovery. Possessing both a primary amine and a methanesulfonamide moiety, this compound offers two key points of reactivity, making it an ideal intermediate for the construction of more elaborate molecular architectures.[1] Its hydrochloride salt is particularly favored in laboratory settings due to its stability and enhanced solubility in aqueous media.[1] This guide provides a comprehensive overview of N-(2-Aminoethyl)methanesulfonamide, including its chemical identity, synthesis, physicochemical properties, and its significant role as a precursor in the development of therapeutic agents, with a particular focus on its applications in neuroscience.

Chemical Identity and CAS Number

A point of potential confusion for researchers is the existence of multiple CAS Registry Numbers for this compound. The two most frequently encountered are:

-

83019-89-0: This CAS number is widely used and most frequently refers to the hydrochloride (HCl) salt of N-(2-Aminoethyl)methanesulfonamide.[1][2][3] Some suppliers may also list the free base under this number.

-

202197-61-3: This number is also consistently associated with N-(2-Aminoethyl)methanesulfonamide hydrochloride .[4]

For the purpose of procurement and unambiguous identification, it is recommended to specify the desired form (hydrochloride salt or free base) in addition to the CAS number.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The data presented below is a compilation from various chemical suppliers and databases. Note that some values are predicted and should be confirmed with experimental data where critical.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀N₂O₂S (free base) | C₃H₁₁ClN₂O₂S (HCl salt) | [2] |

| Molecular Weight | 138.19 g/mol (free base) | 174.65 g/mol (HCl salt) | [2] |

| Appearance | Brown to yellow solid (HCl salt) | [2] |

| Melting Point | 91-95 °C (HCl salt) | [2][5] |

| Boiling Point | ~256.1 °C at 760 mmHg (Predicted) | [6] |

| Density | ~1.2 g/cm³ (Predicted) | [6] |

| Solubility | Highly soluble in water (HCl salt) | [1] |

| Storage Conditions | 0-8°C, store in a dry, dark place | [2] |

Synthesis and Mechanism

The synthesis of N-(2-Aminoethyl)methanesulfonamide hydrochloride is typically achieved through the reaction of a primary amine with a sulfonyl chloride. This is a classic and robust method for the formation of sulfonamides.[2][7]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the sulfonamide bond proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The general mechanism is as follows:

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-(2-Aminoethyl)methanesulfonamide Hydrochloride

The following protocol is adapted from a patented synthetic method and provides a robust procedure for laboratory-scale preparation.[4]

Materials:

-

Mono-N-acetylethylenediamine

-

Methanesulfonyl chloride

-

Triethylamine

-

Dry Chloroform

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Step 1: Acetyl-Protected Sulfonylation. In a reaction vessel, dissolve mono-N-acetylethylenediamine (15 g) and triethylamine (15 ml) in dry chloroform (25 ml). Cool the stirred solution to 0°C.

-

Add a solution of methanesulfonyl chloride (16.8 g) in dry chloroform (25 ml) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the solution to warm to ambient temperature and stir for 60 hours.

-

Work-up and Extraction. Extract the reaction mixture with water (3 x 50 ml). Combine the aqueous fractions, wash with chloroform, and separate the layers.

-

Evaporate the aqueous fraction in vacuo to yield a residue.

-

Step 2: Deprotection. To the residue, add methanol (100 ml) and concentrated hydrochloric acid (50 ml). Heat the mixture under reflux for 12 hours to remove the acetyl protecting group.

-

Isolation. Evaporate the solvent in vacuo. Treat the resulting residue with methanol at reflux to precipitate any insoluble by-products.

-

Filter the mixture and discard the insoluble solid. Evaporate the filtrate in vacuo.

-

Treat the residue with chloroform at reflux. Decant the solvent to yield N-(2-Aminoethyl)methanesulfonamide hydrochloride as a semi-solid, which may also contain triethylamine hydrochloride. Further purification can be achieved by recrystallization if necessary.

Self-Validation: The success of the synthesis can be monitored at each stage using Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

Applications in Drug Discovery and Neuroscience

The true value of N-(2-Aminoethyl)methanesulfonamide lies in its role as a versatile intermediate in the synthesis of biologically active molecules.[1] The sulfonamide group is a key pharmacophore in a wide range of approved drugs and is considered a bioisostere of amide, carboxyl, and phenolic hydroxyl groups, often enhancing metabolic stability and polarity.[7][9]

Role as a Chemical Intermediate

This compound provides a nucleophilic primary amine that can be readily alkylated or acylated, and a sulfonamide nitrogen that can also participate in further reactions. This dual functionality makes it an ideal scaffold for building more complex molecules. It is particularly noted for its use as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][3]

Application in the Synthesis of Neuroactive Compounds

While direct biological activity of N-(2-Aminoethyl)methanesulfonamide itself is not extensively documented, its derivatives are of significant interest in neuroscience research. The sulfonamide moiety is present in numerous CNS-active compounds, acting as enzyme inhibitors or receptor ligands.[10] For example, functionalized amino acids and α-aminoamides containing sulfonamide groups have shown significant anticonvulsant activities.[11]

Hypothetical Synthetic Pathway to a Neuroactive Agent:

The following workflow illustrates how N-(2-Aminoethyl)methanesulfonamide could be utilized in a multi-step synthesis to generate a hypothetical neuroactive compound for screening.

Caption: Hypothetical workflow for drug discovery.

This pathway demonstrates the logical progression from a simple building block to a complex candidate molecule. The primary amine of N-(2-Aminoethyl)methanesulfonamide would first be functionalized, for instance, through N-alkylation with a molecule containing a desired pharmacophore (e.g., a substituted aromatic ring). The resulting secondary amine could then undergo further reaction, such as acylation, to introduce additional structural diversity. The final compound would then be subjected to a battery of biological assays to determine its potential as a therapeutic agent for neurological disorders.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling N-(2-Aminoethyl)methanesulfonamide hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place (0-8°C is recommended).[2] Keep away from strong acids and oxidizing agents.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[12]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[12][13][14]

Suppliers

N-(2-Aminoethyl)methanesulfonamide hydrochloride (CAS 83019-89-0 and 202197-61-3) is available from a variety of chemical suppliers that cater to the research and pharmaceutical industries. When sourcing this material, it is advisable to request a certificate of analysis (CoA) to verify its purity and identity.

Selected Suppliers:

Conclusion

N-(2-Aminoethyl)methanesulfonamide is a foundational chemical intermediate whose simple structure belies its significant utility in the synthesis of complex and biologically active molecules. Its straightforward synthesis and dual reactive sites make it an invaluable tool for medicinal chemists, particularly those working on novel therapeutics for neurological disorders. This guide has provided a comprehensive technical overview, from its fundamental properties and synthesis to its application as a strategic building block in drug discovery. By understanding the causality behind its synthetic routes and its potential for molecular elaboration, researchers can effectively leverage this compound to advance the frontiers of neuroscience and pharmaceutical development.

References

-

One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. (n.d.). Retrieved January 16, 2026, from [Link]

-

Spectroscopic characterization and crystal structures of four hydrochloride cathinones. (2019, May 14). Forensic Science International. Retrieved January 16, 2026, from [Link]

-

Safety data sheet. (n.d.). Kistler. Retrieved January 16, 2026, from [Link]

-

Synthesis of N-monomethanesulphonylethylene diamine, hydrochloride. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

- THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS. (2009, November 16). European Patent Office.

- Method of preparing methane sulfonamide and its derivatives. (n.d.). Google Patents.

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. (2024). Bioorganic Chemistry. Retrieved January 16, 2026, from [Link]

-

Recent Advances in Design, Synthesis and Biological Activity of Aminoalkylsulfonates and Sulfonamidopeptides. (2012). Current Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2024). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 16, 2026, from [Link]

-

Synthesis of neuroactive guanidino compounds by rat kidney L-arginine: glycine amidinotransferase. (1982). Journal of Neurochemistry. Retrieved January 16, 2026, from [Link]

-

Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. (2021). Materials. Retrieved January 16, 2026, from [Link]

-

Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. (2013). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. books.rsc.org [books.rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. prepchem.com [prepchem.com]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jove.com [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one (ephylone) and N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chlorobutylcathinone) | springermedizin.de [springermedizin.de]

- 9. Recent advances in design, synthesis and biological activity of aminoalkylsulfonates and sulfonamidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. gjchemical.com [gjchemical.com]

- 14. assets.kistler.com.cn [assets.kistler.com.cn]

- 15. N-(2-aminoethyl)methanesulfonamide | 83019-89-0 [chemicalbook.com]

The Expanding Therapeutic Frontier of N-(2-Aminoethyl)methanesulfonamide Derivatives: A Technical Guide to Biological Activity

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-Aminoethyl)methanesulfonamide scaffold represents a versatile and increasingly significant pharmacophore in modern medicinal chemistry. Its inherent structural features, combining a flexible aminoethyl chain with the potent hydrogen-bonding capabilities of the methanesulfonamide group, have given rise to a diverse class of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets and mechanisms of action of these compounds, with a primary focus on their anticancer properties through the inhibition of tubulin polymerization and tumor-associated carbonic anhydrases. We will delve into the causal relationships between molecular structure and biological function, provide detailed, field-proven experimental protocols for assessing activity, and present quantitative data to guide future research and development.

Core Rationale: Why N-(2-Aminoethyl)methanesulfonamide?

The therapeutic potential of this scaffold lies in the synergistic interplay of its constituent parts. The methanesulfonamide group (-SO₂NH₂) is a crucial pharmacophore, acting as a hydrogen bond donor and acceptor with a non-basic nitrogen, which allows it to effectively interact with various biological targets.[1] The ethylenediamine linker provides conformational flexibility, enabling derivatives to adopt optimal orientations within enzyme active sites or protein-protein interfaces. This inherent adaptability has allowed for the development of derivatives targeting a range of pathologies, from cancer to inflammation and infectious diseases.[1][2]

This guide will focus on two of the most promising and well-validated areas of biological activity for this class of compounds: disruption of microtubule dynamics and inhibition of carbonic anhydrases, both of which are cornerstone strategies in oncology.

Mechanism of Action I: Anticancer Activity via Tubulin Polymerization Inhibition

A primary mechanism by which N-(2-Aminoethyl)methanesulfonamide derivatives exert their potent anticancer effects is through the disruption of microtubule dynamics, a process essential for cell division.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.[4] Inhibition of tubulin polymerization prevents the formation of a functional spindle, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][5]

Structure-Activity Relationship (SAR) Insights

The efficacy of these derivatives as tubulin inhibitors is highly dependent on the nature of the substituents attached to the core scaffold. For instance, the addition of bulky aromatic or heterocyclic rings can enhance binding to the colchicine-binding site on β-tubulin, a key pocket for many microtubule-destabilizing agents.[6] The sulfonamide moiety itself is critical for establishing key interactions within this site. Structure-activity relationship studies have shown that modifications to these appended ring systems can dramatically influence potency, with some derivatives exhibiting IC₅₀ values in the nanomolar range.[7]

Quantitative Data Summary: Tubulin Polymerization Inhibition

The following table summarizes the inhibitory activity of representative sulfonamide derivatives against tubulin polymerization.

| Compound Class | Derivative Example | Target/Assay | IC₅₀ (µM) | Reference |

| Cinnamic Acyl Sulfonamide | Compound 5a (with benzdioxan) | Tubulin Polymerization | 0.88 | [6] |

| 1,3-Oxazole Sulfonamide | Naphthyl-substituted derivative | Tubulin Polymerization | Mean GI₅₀: 44.7 nM (Leukemia lines) | [8] |

| Anilino Triazolopyrimidine | p-toluidino derivative (3d) | Tubulin Polymerization | 0.45 | [7] |

| Indole-1,2,4-Triazole | Compound 25a | Tubulin Polymerization | 2.1 | [3] |

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol outlines a robust method for quantifying the effect of test compounds on the polymerization of purified tubulin. The principle relies on a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity over time.

Materials:

-

Purified Tubulin (>99%, e.g., porcine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP Stock Solution (10 mM)

-

Glycerol

-

Fluorescent Reporter (e.g., DAPI)

-

Known Tubulin Inhibitor (Positive Control, e.g., Nocodazole)

-

Vehicle Control (e.g., DMSO)

-

Black, 384-well, non-binding surface microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10x stock solution of the test compounds in an appropriate solvent (e.g., DMSO). Create a serial dilution series to determine the IC₅₀ value.

-

Tubulin Reaction Mix Preparation (on ice): Prepare a reaction mix containing purified tubulin (final concentration 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter (e.g., 6.3 µM DAPI).[9] Keep this mix on ice to prevent premature polymerization.

-

Plate Setup:

-

Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed 37°C microplate.

-

To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

-

Kinetic Measurement: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every 60 seconds for 60 minutes.

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Determine the maximum polymerization rate (Vmax) from the steepest slope of the linear phase of each curve.

-

Plot Vmax against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[10]

-

Visualization of Mechanism

The following diagram illustrates the central role of microtubule dynamics in the cell cycle and the point of intervention for N-(2-Aminoethyl)methanesulfonamide derivatives.

Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation.

Mechanism of Action II: Anticancer Activity via Carbonic Anhydrase Inhibition

Another well-established anticancer mechanism for sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[11][12] CAs are zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and protons.[13] In many solid tumors, hypoxic (low oxygen) conditions lead to an upregulation of CA IX expression at the cell surface.[11]

CA IX plays a critical role in tumor cell survival by helping to maintain a neutral to alkaline intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe).[12][13] This acidic pHe promotes tumor invasion, metastasis, and resistance to therapy.[11][13] By inhibiting CA IX, N-(2-Aminoethyl)methanesulfonamide derivatives disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis.[13][14]

Structure-Activity Relationship (SAR) Insights

The primary sulfonamide moiety (-SO₂NH₂) is the key zinc-binding group, essential for inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the catalytic reaction. Selectivity for different CA isoforms is largely determined by the "tail" of the inhibitor—the part of the molecule extending away from the zinc-binding group.[15] For N-(2-Aminoethyl)methanesulfonamide derivatives, modifications to the groups attached to the aminoethyl nitrogen or the methanesulfonamide itself can exploit subtle differences in the active site clefts of various CA isoforms, leading to potent and selective inhibition of CA IX.[16]

Quantitative Data Summary: Carbonic Anhydrase Inhibition

The following table presents the inhibition constants (Ki) for representative sulfonamide derivatives against key human carbonic anhydrase isoforms. Lower Ki values indicate higher potency.

| Compound Class | Derivative Example | Isoform | Ki (nM) | Reference |

| Benzenesulfonamide/Hydroxamate | Carboxylate derivative | hCA I | 95 - 8300 | [16] |

| Benzenesulfonamide/Hydroxamate | Carboxylate derivative | hCA II | 8.4 - 65 | [16] |

| Benzenesulfonamide/Hydroxamate | Hydroxamate derivative | hCA IX | 3.8 - 26 | [16] |

| Pyrazole/Pyridazine Carboxamide | Compound 15 | hCA II | 3.3 | [14] |

| Pyrazole/Pyridazine Carboxamide | Compound 15 | hCA IX | 6.1 | [14] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common method for assessing CA inhibition based on the enzyme's esterase activity. CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.

Materials:

-

Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Known CA Inhibitor (Positive Control, e.g., Acetazolamide)

-

Test Compounds

-

DMSO

-

Clear, flat-bottom 96-well microplate

-

Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

-

Reagent Preparation:

-

Dissolve test compounds and Acetazolamide in DMSO to create concentrated stock solutions (e.g., 10 mM). Prepare serial dilutions.

-

Prepare a working solution of each CA isoform in cold Assay Buffer.

-

Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

-

-

Plate Setup (in triplicate):

-

Blank (No Enzyme): Assay Buffer + Substrate

-

Control (No Inhibitor): Assay Buffer + Enzyme Solution + DMSO + Substrate

-

Test Compound: Assay Buffer + Enzyme Solution + Test Compound Dilution + Substrate

-

Positive Control: Assay Buffer + Enzyme Solution + Acetazolamide Dilution + Substrate

-

-

Enzyme-Inhibitor Pre-incubation:

-

To the appropriate wells, add Assay Buffer.

-

Add 2 µL of the corresponding inhibitor dilution (or DMSO for the control).

-

Add 20 µL of the CA Working Solution to all wells except the blank.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each test compound concentration relative to the control.

-

Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Visualization of Mechanism

This diagram illustrates the role of CA IX in the tumor microenvironment and the impact of its inhibition by N-(2-Aminoethyl)methanesulfonamide derivatives.

Caption: CAIX inhibition disrupts pH homeostasis, leading to apoptosis.

Comprehensive Evaluation: The NCI-60 Human Tumor Cell Line Screen

To assess the broad-spectrum anticancer potential and identify patterns of activity, N-(2-Aminoethyl)methanesulfonamide derivatives are often evaluated using the National Cancer Institute's 60 human tumor cell line (NCI-60) screen. This panel represents nine different types of human cancer and provides a wealth of data on a compound's growth inhibitory and cytotoxic effects.[17][18]

NCI-60 Screening Methodology

The screening is typically conducted in two stages:

-

Single-Dose Screen: Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M) across all 60 cell lines.[11]

-

Five-Dose Screen: Compounds that show significant activity in the initial screen are then tested at five different concentrations to generate dose-response curves.[11]

Experimental Workflow (Sulforhodamine B Assay):

-

Cell Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.[11]

-

Time Zero Plate: A set of plates is fixed with trichloroacetic acid (TCA) to determine the cell count at the time of drug addition (Tz).[11]

-

Compound Addition: The remaining plates are treated with the test compounds at various concentrations.

-

Incubation: Plates are incubated for an additional 48 hours.

-

Cell Fixation & Staining: After incubation, cells are fixed with TCA. The supernatant is discarded, and the plates are washed. Sulforhodamine B (SRB) solution, which stains total cellular protein, is added.[11]

-

Measurement: Unbound dye is washed away, and the bound dye is solubilized. The absorbance is read on a plate reader.

-

Data Analysis: The absorbance data is used to calculate three key parameters:

-

GI₅₀: The concentration causing 50% growth inhibition.

-

TGI: The concentration causing total growth inhibition (the cell count at the end of the experiment is the same as at the beginning).

-

LC₅₀: The concentration causing a 50% reduction in the initial cell count (net cell death).[4]

-

Visualization of Workflow

Caption: Workflow for the NCI-60 Sulforhodamine B (SRB) assay.

Conclusion and Future Directions

N-(2-Aminoethyl)methanesulfonamide derivatives have demonstrated significant and versatile biological activity, particularly as anticancer agents. Their ability to target fundamental cellular processes such as microtubule dynamics and pH regulation validates them as a privileged scaffold for therapeutic development. The detailed protocols and structure-activity relationship insights provided in this guide serve as a foundation for researchers to rationally design and evaluate novel analogs with enhanced potency and selectivity.

Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their clinical translatability. The exploration of hybrid molecules that combine the N-(2-Aminoethyl)methanesulfonamide core with other pharmacophores may lead to multi-targeted agents with synergistic effects and a reduced likelihood of drug resistance. As our understanding of the complex signaling networks in disease continues to grow, so too will the opportunities to apply this versatile chemical scaffold to new and challenging therapeutic targets.

References

-

Čerňan, M., & Pastoreková, S. (2020). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Oncology and Cancer Case Reports. [Link]

-

Ditte, P., Dequiedt, F., & Svastova, E. (2015). Carbonic anhydrase IX: regulation and role in cancer. Frontiers in Physiology. [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

-

ResearchGate. (n.d.). (PDF) Biological activities of sulfonamides. ResearchGate. [Link]

-

McIntyre, A., & Harris, A. L. (2018). Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. Cancers. [Link]

-

Maresca, A., et al. (2010). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. [Link]

-

Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics. [Link]

-

Li, Y., et al. (2018). Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity. European Journal of Medicinal Chemistry. [Link]

-

Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. [Link]

-

Ma, H., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. [Link]

-

Ladds, C. A., et al. (2014). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology. [Link]

-

Castagnolo, D., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. [Link]

-

Akocak, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

-

Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties. Journal of Medicinal Chemistry. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Singh, P., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences. [Link]

Sources

- 1. Cell Cycle-Dependent Changes in Microtubule Dynamics in Living Cells Expressing Green Fluorescent Protein-α Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of microtubule dynamics during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization [mdpi.com]

- 4. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Regulation of Microtubule Interactomes: Multi-layered Regulation Is Critical for the Interphase/Mitosis Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(2-Aminoethyl)methanesulfonamide

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the design of a wide array of therapeutic agents. N-(2-Aminoethyl)methanesulfonamide, a structurally intriguing molecule, stands as a promising candidate for investigation. Its chemical architecture, featuring a methanesulfonamide moiety and an aminoethyl side chain, suggests a potential for diverse biological activities. Drawing parallels from the well-characterized cytoprotective agent amifostine, which undergoes metabolic activation to a thiol metabolite, we can hypothesize that N-(2-Aminoethyl)methanesulfonamide may engage in a range of cellular processes.[1][2][3] This guide presents a comprehensive in vitro strategy to systematically dissect the mechanism of action of N-(2-Aminoethyl)methanesulfonamide, providing researchers and drug development professionals with a robust framework for its evaluation.

This document will detail a phased experimental approach, beginning with foundational cytotoxicity screening and progressing to intricate analyses of cellular signaling pathways and potential molecular targets. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and efficient investigation.

Phase 1: Foundational Cytotoxicity and Cellular Viability Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability across a range of concentrations. This provides essential dose-response data for subsequent, more targeted mechanistic studies.

Core Experiment: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N-(2-Aminoethyl)methanesulfonamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) for each cell line.

Anticipated Data and Interpretation:

The results of the MTT assay will be summarized in a table to clearly present the cytotoxic profile of N-(2-Aminoethyl)methanesulfonamide across different cell lines.

| Cell Line | Tissue of Origin | GI50 (µM) |

| MCF-7 | Breast Adenocarcinoma | TBD |

| HCT-116 | Colorectal Carcinoma | TBD |

| A549 | Lung Carcinoma | TBD |

| HEK293 | Embryonic Kidney (Non-cancerous) | TBD |

A lower GI50 value against cancer cell lines compared to the non-cancerous cell line would suggest a potential therapeutic window and warrant further investigation into its anticancer mechanism.

Phase 2: Investigating the Primary Mechanism of Action

Based on the initial cytotoxicity data, the subsequent phase will explore the potential primary mechanisms driving the observed cellular effects. Drawing inspiration from the known activities of amifostine and other sulfonamides, we will investigate free-radical scavenging and direct enzyme inhibition.[4][6][7]

Hypothesized Mechanisms and Experimental Approaches

Our investigation will be guided by two primary hypotheses:

-

Hypothesis 1: N-(2-Aminoethyl)methanesulfonamide acts as a free radical scavenger.

-

Hypothesis 2: N-(2-Aminoethyl)methanesulfonamide directly inhibits key cellular enzymes.

The following workflow diagram illustrates the proposed experimental plan for Phase 2.

Figure 1: Proposed workflow for investigating the primary mechanism of action.

Experimental Protocol: DPPH Radical Scavenging Assay

This cell-free assay will determine the direct radical-scavenging activity of the compound.

-

Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: In a 96-well plate, add various concentrations of N-(2-Aminoethyl)methanesulfonamide to the DPPH solution. Include ascorbic acid as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Given that many methanesulfonamide derivatives exhibit anti-inflammatory properties through COX inhibition, this assay is a logical step.[4][5]

-

Enzyme Preparation: Pre-incubate purified ovine COX-1 or human recombinant COX-2 enzyme in a Tris-HCl buffer with necessary co-factors.

-

Compound Incubation: Add N-(2-Aminoethyl)methanesulfonamide at various concentrations to the enzyme preparation and incubate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Phase 3: Delving into Cellular Pathways

Should the initial findings suggest a potent cytotoxic effect, this phase will dissect the downstream cellular pathways affected by N-(2-Aminoethyl)methanesulfonamide.

Core Experiment: Cell Cycle Analysis via Flow Cytometry

This experiment will determine if the compound induces cell cycle arrest at a specific phase.

Experimental Protocol: Cell Cycle Analysis

-

Treatment: Treat cancer cells with N-(2-Aminoethyl)methanesulfonamide at its GI50 concentration for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

An accumulation of cells in a particular phase would indicate that N-(2-Aminoethyl)methanesulfonamide interferes with cell cycle progression.

Core Experiment: Apoptosis Assessment

This will investigate whether the observed cytotoxicity is due to the induction of programmed cell death.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Treatment: Treat cells as described for the cell cycle analysis.

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

The following diagram illustrates the expected outcomes of the apoptosis assay.

Figure 2: Representative quadrants for apoptosis analysis by flow cytometry.

An increase in the percentage of Annexin V-positive cells would confirm the induction of apoptosis.

Conclusion: Synthesizing a Mechanistic Narrative

The systematic in vitro approach outlined in this guide provides a comprehensive framework for elucidating the mechanism of action of N-(2-Aminoethyl)methanesulfonamide. By progressing from broad cytotoxicity screening to specific pathway analysis, researchers can build a detailed picture of the compound's biological effects. The insights gained from these studies will be crucial for guiding further preclinical and clinical development, ultimately determining the therapeutic potential of this novel sulfonamide.

References

-

Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. PubMed. [Link]

-

The mechanism of action of amifostine, a radioprotective agent. After... - ResearchGate. ResearchGate. [Link]

-

Amifostine | C5H15N2O3PS | CID 2141. PubChem. [Link]

-

Amifostine - Wikipedia. Wikipedia. [Link]

-

What is the mechanism of Amifostine? - Patsnap Synapse. Patsnap Synapse. [Link]

Sources

- 1. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amifostine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Amifostine? [synapse.patsnap.com]

Spectroscopic Data of N-(2-Aminoethyl)methanesulfonamide: An In-depth Technical Guide

Introduction

N-(2-Aminoethyl)methanesulfonamide is a primary amine and a sulfonamide, a structural motif of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of pharmacologically active compounds necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structural characteristics of this molecule. This guide offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(2-Aminoethyl)methanesulfonamide, providing field-proven insights for researchers, scientists, and professionals in drug development.

The structural formula of N-(2-Aminoethyl)methanesulfonamide is: CH₃SO₂NHCH₂CH₂NH₂

This guide will delve into the predicted spectroscopic data for this compound, offering a comprehensive interpretation based on fundamental principles and established knowledge of related chemical structures.

Molecular Structure and Spectroscopic Overview

The molecular structure of N-(2-Aminoethyl)methanesulfonamide dictates its characteristic spectroscopic signatures. The presence of a primary amine (-NH₂), a secondary sulfonamide (-SO₂NH-), two methylene groups (-CH₂-), and a methyl group (-CH₃) gives rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.

Diagram of the molecular structure of N-(2-Aminoethyl)methanesulfonamide:

Caption: Molecular structure of N-(2-Aminoethyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(2-Aminoethyl)methanesulfonamide, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show five distinct signals, corresponding to the different chemical environments of the protons in the molecule. The predicted chemical shifts (δ) are presented in the table below. The choice of a deuterated solvent such as DMSO-d₆ is crucial as it can exchange with the labile N-H protons, leading to their disappearance from the spectrum upon D₂O addition, thus confirming their identity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.9 | Singlet | 3H |

| -SO₂NH- | ~7.1 | Triplet (broad) | 1H |

| -NHCH₂- | ~3.1 | Quartet | 2H |

| -CH₂NH₂ | ~2.7 | Triplet | 2H |

| -NH₂ | ~1.7 (broad) | Singlet (broad) | 2H |

Interpretation of the ¹H NMR Spectrum:

-

Methyl Protons (-CH₃): The singlet at approximately 2.9 ppm is characteristic of a methyl group attached to a sulfonyl group. Its integration value of 3H confirms the presence of the methyl group.

-

Sulfonamide Proton (-SO₂NH-): The broad triplet around 7.1 ppm is assigned to the proton of the sulfonamide group. Its broadness is due to quadrupolar relaxation of the adjacent nitrogen atom and potential hydrogen bonding. The triplet multiplicity arises from coupling with the adjacent methylene protons (-NHCH₂ -).

-

Methylene Protons (-NHCH₂-): The quartet at about 3.1 ppm corresponds to the methylene group adjacent to the sulfonamide nitrogen. The quartet splitting pattern is a result of coupling with the neighboring methylene protons (-CH₂ NH₂).

-

Methylene Protons (-CH₂NH₂): The triplet around 2.7 ppm is attributed to the methylene group attached to the primary amine. This signal is split into a triplet by the adjacent methylene protons (-NHCH₂ -).

-

Amine Protons (-NH₂): The broad singlet at approximately 1.7 ppm represents the two protons of the primary amine group. The broadness is a result of rapid chemical exchange and quadrupolar effects from the nitrogen atom. This signal would disappear upon the addition of D₂O.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~40 |

| -NHC H₂- | ~45 |

| -C H₂NH₂ | ~41 |

Interpretation of the ¹³C NMR Spectrum:

-

Methyl Carbon (-CH₃): The signal at approximately 40 ppm is assigned to the methyl carbon directly attached to the sulfonyl group.

-

Methylene Carbon (-NHCH₂-): The peak around 45 ppm corresponds to the methylene carbon bonded to the sulfonamide nitrogen.

-

Methylene Carbon (-CH₂NH₂): The signal at about 41 ppm is attributed to the methylene carbon adjacent to the primary amine.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of N-(2-Aminoethyl)methanesulfonamide would exhibit characteristic absorption bands for the N-H, C-H, S=O, and C-N bonds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400-3250 | Medium, two bands |

| N-H Stretch (sulfonamide) | 3300-3200 | Medium, one band |

| C-H Stretch (aliphatic) | 3000-2850 | Medium to Strong |

| N-H Bend (primary amine) | 1650-1580 | Medium to Strong |

| S=O Stretch (sulfonamide) | 1350-1300 and 1160-1120 | Strong, two bands |

| C-N Stretch | 1250-1020 | Medium to Weak |

| S-N Stretch | 900-800 | Medium |

Interpretation of the IR Spectrum:

-

N-H Stretching: The presence of two bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. A separate, single band in the 3300-3200 cm⁻¹ range is expected for the N-H stretch of the secondary sulfonamide.

-

C-H Stretching: The absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

N-H Bending: A medium to strong band between 1650-1580 cm⁻¹ is characteristic of the scissoring vibration of the primary amine.

-

S=O Stretching: The two strong absorption bands at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are definitive for the asymmetric and symmetric stretching of the sulfonyl (S=O) group, respectively.

-

C-N and S-N Stretching: Weaker to medium intensity bands in the fingerprint region corresponding to C-N and S-N stretching vibrations further confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Using a hard ionization technique like Electron Ionization (EI), N-(2-Aminoethyl)methanesulfonamide is expected to produce a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data:

-

Molecular Formula: C₃H₁₀N₂O₂S

-

Molecular Weight: 138.19 g/mol

-

Predicted Molecular Ion (M⁺•): m/z = 138

Key Predicted Fragmentation Pathways:

A primary fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. For N-(2-Aminoethyl)methanesulfonamide, this would lead to the formation of a stable iminium ion. Another common fragmentation for sulfonamides involves the cleavage of the S-N bond.

Diagram of the predicted key fragmentation pathways of N-(2-Aminoethyl)methanesulfonamide: ```dot digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

M [label="[CH₃SO₂NHCH₂CH₂NH₂]⁺•\nm/z = 138"]; F1 [label="[CH₂NH₂]⁺\nm/z = 30"]; F2 [label="[CH₃SO₂NHCH₂]⁺\nm/z = 108"]; F3 [label="[CH₃SO₂]⁺\nm/z = 79"];

M -> F1 [label="α-cleavage"]; M -> F2 [label="S-N cleavage"]; F2 -> F3 [label="-CH₂NH"]; }

Caption: Standard workflow for NMR data acquisition.

FTIR Data Acquisition Protocol (ATR)

Caption: Standard workflow for EI-MS data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and foundational understanding of the structural characteristics of N-(2-Aminoethyl)methanesulfonamide. The predicted NMR, IR, and MS spectra, along with their detailed interpretations, serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and high-quality data, which is paramount for unambiguous compound identification and characterization. This in-depth technical guide is intended to empower scientists with the necessary knowledge to confidently work with and characterize this important chemical entity.

References

-

Chem-Impex. N-(2-Aminoethyl)Methanesulfonamide Hydrochloride. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

PubChem. N-(2-aminoethyl)methanesulfonamide. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Solubility and Stability of N-(2-Aminoethyl)methanesulfonamide

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of N-(2-Aminoethyl)methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. Instead, it offers a detailed exposition of the experimental logic, methodologies, and data interpretation necessary to generate a robust physicochemical profile of this molecule. By understanding the "why" behind each step, researchers can not only generate high-quality data but also troubleshoot and adapt these protocols for other novel chemical entities. This guide is grounded in established principles of pharmaceutical analysis and provides actionable protocols for immediate implementation in a laboratory setting.

Introduction: The Scientific Imperative for Characterizing N-(2-Aminoethyl)methanesulfonamide

N-(2-Aminoethyl)methanesulfonamide is a molecule of interest due to its structural motifs: a primary amine and a sulfonamide group. The primary amine suggests potential for salt formation to modulate solubility, while the sulfonamide group is a common feature in many therapeutic agents. A thorough understanding of its solubility and stability is a critical prerequisite for any application, from early-stage discovery to formulation development. Solubility dictates the achievable concentration in biological assays and formulation vehicles, while stability determines its shelf-life and degradation pathways, which is a key safety and efficacy consideration.[1]

This guide will provide detailed, field-proven protocols for:

-

Solubility Determination: Assessing solubility in aqueous and organic media.

-

Stability Profiling: Evaluating the intrinsic stability of the molecule under various stress conditions, a process often referred to as forced degradation.[2][3][4]

Aqueous and Organic Solubility Assessment

The solubility of a compound is a fundamental physical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a basic amine and a polar sulfonamide group in N-(2-Aminoethyl)methanesulfonamide suggests a nuanced solubility profile. While the hydrochloride salt form is noted to have excellent water solubility, the free base may exhibit different characteristics.[5]

The Rationale Behind Solvent Selection

The choice of solvents is not arbitrary; it is a deliberate effort to probe the compound's behavior in media of varying polarity and proticity.

-

Water (pH-dependent): As the universal biological solvent, aqueous solubility is paramount. Given the primary amine, the solubility of N-(2-Aminoethyl)methanesulfonamide is expected to be highly pH-dependent.[6][7][8]

-

Phosphate-Buffered Saline (PBS): This buffer mimics physiological pH and ionic strength, providing a more biologically relevant solubility measure than pure water.

-

Methanol & Ethanol: These polar, protic solvents are common in organic synthesis and early-stage formulation work.

-

Acetonitrile: A polar, aprotic solvent, often used in chromatographic analysis.

-

Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent known for its ability to dissolve a wide range of compounds.[9]

Experimental Workflow: Solubility Determination

The following workflow provides a robust method for determining the equilibrium solubility of N-(2-Aminoethyl)methanesulfonamide.

Caption: Workflow for a forced degradation (stress testing) study.

Detailed Protocol: Forced Degradation

-

Stock Solution: Prepare a stock solution of N-(2-Aminoethyl)methanesulfonamide in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Incubate the stock solution at 60°C.

-

Photodegradation: Expose the stock solution to light (ICH Q1B conditions) at room temperature.

-

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradants.

Data Presentation: Stability Profile

The results should be presented in a table that clearly shows the percentage of the parent compound remaining over time under each stress condition.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradants (m/z) |

| 0.1 M HCl, 60°C | 0 | 100 | - |

| 2 | Hypothetical Data | Hypothetical Data | |

| 8 | Hypothetical Data | Hypothetical Data | |

| 24 | Hypothetical Data | Hypothetical Data | |

| 0.1 M NaOH, 60°C | 0 | 100 | - |

| 2 | Hypothetical Data | Hypothetical Data | |

| 8 | Hypothetical Data | Hypothetical Data | |

| 24 | Hypothetical Data | Hypothetical Data | |

| 3% H₂O₂, RT | 0 | 100 | - |

| 2 | Hypothetical Data | Hypothetical Data | |

| 8 | Hypothetical Data | Hypothetical Data | |

| 24 | Hypothetical Data | Hypothetical Data |

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded approach to determining the solubility and stability of N-(2-Aminoethyl)methanesulfonamide. The detailed protocols and the rationale behind them empower researchers to generate high-quality, reliable data that is essential for the advancement of any research or development program involving this compound. The data generated from these studies will directly inform decisions on formulation strategies, analytical method development, and the design of long-term stability studies. [10][11][12]By following these guidelines, scientists can ensure a thorough physicochemical characterization, which is a cornerstone of successful drug development.

References

- Current time information in Dallas, TX, US. (n.d.). Google.

- Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma.

- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Chem-Impex. (n.d.). N-(2-Aminoethyl)Methanesulfonamide Hydrochloride.

- University of California, Davis. (n.d.). Amine Unknowns.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- IS MUNI. (n.d.). Physical Properties: Solubility Classification.

- EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

- University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC.

- USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.

- Journal of Pharmaceutical Sciences. (1979, July). Stability-indicating sulfa drug analysis using high-performance liquid chromatography.

- PubChem. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide.

- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.

- Guidechem. (n.d.). N-Methyl methanesulfonamide 1184-85-6 wiki.

- ChemicalBook. (n.d.). N-(2-AMINOETHYL)METHANESULFONAMIDE CAS#: 202197-61-3.

- PubChem. (n.d.). N-(2-aminoethyl)-N-butylethanesulfonamide.

- PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide.

- AA Blocks. (n.d.). 1595997-09-3 | N-(2-aminoethyl)-N-(2-methoxyethyl)methanesulfonamide.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.

- ChemicalBook. (2025, September 11). Methanesulfonamide.

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- BLD Pharm. (n.d.). 202197-61-3|N-(2-Aminoethyl)methanesulfonamide hydrochloride.

- PubChem. (n.d.). N-(2-(4-Amino-N-ethyl-M-toluidino)ethyl)methanesulfonamide sesquisulfate.

- National Institutes of Health. (n.d.). Methanesulfonamide. PubChem.

- Clearsynth. (n.d.). N-(2-((2-Aminoethyl)amino)ethyl)-4-methylbenzenesulfonamide.

- Sigma-Aldrich. (n.d.). Methanesulfonamide = 97.0 CHN 3144-09-0.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. embibe.com [embibe.com]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. gmpsop.com [gmpsop.com]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

N-(2-Aminoethyl)methanesulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract